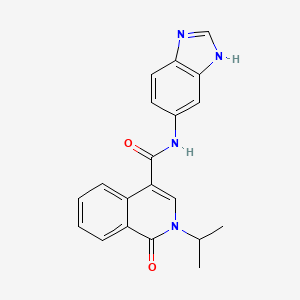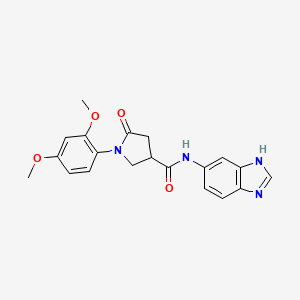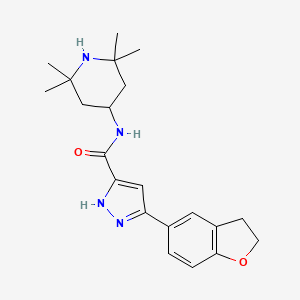![molecular formula C24H30N4OS B14936152 1-[4-(1-methyl-1H-benzimidazol-2-yl)piperidin-1-yl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-thiopyran-4-yl]ethanone](/img/structure/B14936152.png)
1-[4-(1-methyl-1H-benzimidazol-2-yl)piperidin-1-yl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-thiopyran-4-yl]ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[4-(1-methyl-1H-benzimidazol-2-yl)piperidin-1-yl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-thiopyran-4-yl]ethanone is a complex organic compound that features a benzimidazole ring, a piperidine ring, a pyrrole ring, and a tetrahydrothiopyran ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(1-methyl-1H-benzimidazol-2-yl)piperidin-1-yl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-thiopyran-4-yl]ethanone involves multiple steps, each requiring specific reagents and conditions. The general synthetic route includes:
Formation of the benzimidazole ring: This can be achieved by reacting o-phenylenediamine with formic acid or its derivatives under acidic conditions.
Introduction of the piperidine ring: The benzimidazole derivative is then reacted with piperidine under basic conditions to form the desired piperidinyl-benzimidazole intermediate.
Formation of the pyrrole ring: The intermediate is further reacted with pyrrole in the presence of a suitable catalyst.
Formation of the tetrahydrothiopyran ring: The final step involves the cyclization of the intermediate with a thiopyran derivative under specific conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Chemischer Reaktionen
Types of Reactions
1-[4-(1-methyl-1H-benzimidazol-2-yl)piperidin-1-yl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-thiopyran-4-yl]ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the substituents present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like sodium methoxide or electrophiles like bromine in suitable solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole-N-oxide derivatives, while reduction may yield the corresponding amines.
Wissenschaftliche Forschungsanwendungen
1-[4-(1-methyl-1H-benzimidazol-2-yl)piperidin-1-yl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-thiopyran-4-yl]ethanone has several scientific research applications:
Medicinal Chemistry: Potential use as a lead compound for developing new drugs targeting specific enzymes or receptors.
Pharmacology: Investigation of its pharmacokinetic and pharmacodynamic properties.
Materials Science: Use in the development of novel materials with unique electronic or optical properties.
Biology: Study of its interactions with biological macromolecules such as proteins and nucleic acids.
Wirkmechanismus
The mechanism of action of 1-[4-(1-methyl-1H-benzimidazol-2-yl)piperidin-1-yl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-thiopyran-4-yl]ethanone involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or ion channels. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-methyl-1H-benzimidazole: A simpler benzimidazole derivative with known biological activity.
Piperidine: A common structural motif in many bioactive compounds.
Pyrrole: A five-membered heterocycle found in various natural products and pharmaceuticals.
Uniqueness
1-[4-(1-methyl-1H-benzimidazol-2-yl)piperidin-1-yl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-thiopyran-4-yl]ethanone is unique due to its combination of multiple heterocyclic rings, which may confer distinct chemical and biological properties. This structural complexity can lead to diverse interactions with molecular targets, making it a valuable compound for research and development.
Eigenschaften
Molekularformel |
C24H30N4OS |
|---|---|
Molekulargewicht |
422.6 g/mol |
IUPAC-Name |
1-[4-(1-methylbenzimidazol-2-yl)piperidin-1-yl]-2-(4-pyrrol-1-ylthian-4-yl)ethanone |
InChI |
InChI=1S/C24H30N4OS/c1-26-21-7-3-2-6-20(21)25-23(26)19-8-14-27(15-9-19)22(29)18-24(10-16-30-17-11-24)28-12-4-5-13-28/h2-7,12-13,19H,8-11,14-18H2,1H3 |
InChI-Schlüssel |
NKVIISSVHFWMJQ-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C2=CC=CC=C2N=C1C3CCN(CC3)C(=O)CC4(CCSCC4)N5C=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-({[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)butanoic acid](/img/structure/B14936070.png)
![methyl N-{[4-(1H-indol-3-ylcarbonyl)piperazin-1-yl]carbonyl}-L-methioninate](/img/structure/B14936074.png)


![2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]acetamide](/img/structure/B14936085.png)
![3-[2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-oxoethyl]-7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one](/img/structure/B14936088.png)
![N-(1-methyl-1H-pyrazol-4-yl)-2-[(9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazolin-7-yl)oxy]acetamide](/img/structure/B14936094.png)


![N-[2-(2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide](/img/structure/B14936111.png)
![N-[2-(1H-benzimidazol-1-yl)ethyl]-1-(1H-indazol-3-yl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B14936116.png)
![2'-butyl-N-(3-chlorobenzyl)-1'-oxo-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxamide](/img/structure/B14936122.png)

![4,7-dimethoxy-1-methyl-N-{4-[2-(morpholin-4-yl)ethoxy]phenyl}-1H-indole-2-carboxamide](/img/structure/B14936138.png)
